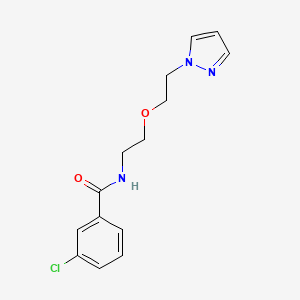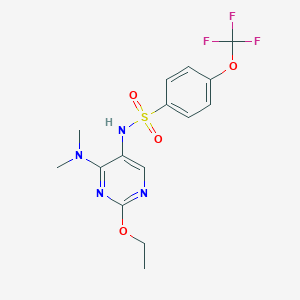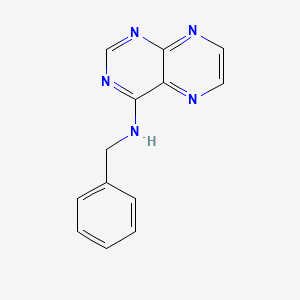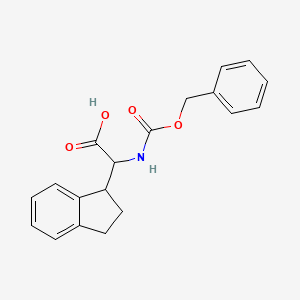![molecular formula C18H18N2O B2521427 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile CAS No. 2418681-19-1](/img/structure/B2521427.png)
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a methoxy group linked to an aziridine ring, which is further substituted with a cyclopropylmethyl group. The presence of the aziridine ring and the naphthalene core makes this compound interesting for research in organic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the aziridine ring, which can be synthesized from an appropriate precursor such as an epoxide or a halide. The cyclopropylmethyl group is then introduced via a nucleophilic substitution reaction. The naphthalene core is functionalized with a methoxy group and a nitrile group through standard organic synthesis techniques, such as Friedel-Crafts alkylation and cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxirane ring.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular pathways. The naphthalene core may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]benzene-1-carbonitrile: Similar structure but with a benzene core instead of naphthalene.
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile: Similar structure but with the nitrile group at a different position on the naphthalene ring.
Uniqueness
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile is unique due to the combination of its aziridine ring and naphthalene core, which provides a distinct set of chemical properties and reactivity
Properties
IUPAC Name |
4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-9-14-7-8-18(17-4-2-1-3-16(14)17)21-12-15-11-20(15)10-13-5-6-13/h1-4,7-8,13,15H,5-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJLICMYPLPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2521348.png)

![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)


![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)


![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)
